2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95%
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Overview
Description
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% (2F4TFPP) is an organic compound that is used extensively in scientific research. It is a colorless to pale yellow crystalline solid with a melting point of 136-138°C. 2F4TFPP is a versatile compound that can be used in a variety of applications including synthesis, drug development, and laboratory experiments.
Scientific Research Applications
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is widely used in scientific research due to its versatility. It is used in the synthesis of a variety of compounds, such as drugs, dyes, and other organic compounds. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is used in the development of new drugs and in laboratory experiments. It has been used in the synthesis of novel drugs, such as the anticonvulsant drug gabapentin, and in the development of new dyes.
Mechanism of Action
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of mechanisms of action. In the synthesis of drugs and dyes, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% acts as a nucleophile, attacking the electrophilic carbon of the desired compound. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% can act as an acid, protonating the desired compound. This protonation facilitates the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been used in the synthesis of drugs and dyes, and has been shown to have a variety of pharmacological effects. In addition, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as an ability to stimulate the immune system.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is a versatile compound that has a variety of advantages and limitations for laboratory experiments. One of the main advantages is its low cost and availability. In addition, it is relatively stable and can be synthesized in a variety of ways. However, it is important to note that 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% is a hazardous material and should be handled with care.
Future Directions
There are a variety of potential future directions for the use of 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95%. It could be used in the development of new drugs and dyes, as well as in the synthesis of other organic compounds. In addition, it could be used in the development of new laboratory experiments, such as in the study of biochemical and physiological effects. Finally, 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new materials, such as catalysts and polymers.
Synthesis Methods
2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-fluoro-4-chlorophenol with 2-trifluoromethylphenyl bromide in the presence of a base such as potassium carbonate. This reaction produces the desired 2-Fluoro-4-(2-trifluoromethylphenyl)phenol, 95% in high yield. Other methods of synthesis include the reaction of 2-fluoro-4-chlorophenol with a variety of other trifluoromethylphenyl bromides and the reaction of 4-chlorophenol with 2-trifluoromethylphenyl bromide in the presence of a base.
properties
IUPAC Name |
2-fluoro-4-[2-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-7-8(5-6-12(11)18)9-3-1-2-4-10(9)13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHXZDWFQRLZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684424 |
Source
|
Record name | 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261548-05-3 |
Source
|
Record name | 3-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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